molecular formula C19H21N3O2 B12188993 2-(4-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

2-(4-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B12188993
M. Wt: 323.4 g/mol
InChI Key: FZGJQKWPRFXHGH-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the benzimidazole derivative.

    Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets within the cell. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to alterations in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethyl(propan-2-yl)amine: Shares the methoxyphenyl group but differs in the core structure.

    2-methoxyphenyl isocyanate: Contains the methoxyphenyl group but has different reactivity due to the isocyanate functional group.

Uniqueness

2-(4-methoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide is unique due to its combination of the benzimidazole ring and the methoxyphenyl group, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C19H21N3O2/c1-12(2)19-21-16-9-6-14(11-17(16)22-19)20-18(23)10-13-4-7-15(24-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

FZGJQKWPRFXHGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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